Trimethylsilyl triflate
Description
Overview of TMSOTf as a Highly Electrophilic Silylating Agent and Lewis Acid Catalyst in Organic Synthesis
TMSOTf's reactivity stems from the combination of a trimethylsilyl (B98337) (TMS) group and a highly electrophilic trifluoromethanesulfonate (B1224126) (triflate) group. freedomteamapexmarketinggroup.com This structure renders the silicon atom exceptionally electron-deficient, making TMSOTf significantly more electrophilic than related compounds like trimethylsilyl chloride. wikipedia.orgthieme-connect.com This high electrophilicity is central to its function as a silylating agent, a process that introduces a TMS group to a molecule. freedomteamapexmarketinggroup.com This is particularly useful for the protection of functional groups such as alcohols, phenols, and carboxylic acids during complex multi-step syntheses. freedomteamapexmarketinggroup.comnbinno.com
Beyond silylation, TMSOTf is a potent Lewis acid, a substance that can accept an electron pair. nbinno.comthieme-connect.com This characteristic allows it to catalyze a variety of reactions that require electrophilic activation. freedomteamapexmarketinggroup.com Its strong Lewis acidic nature makes it an excellent catalyst for numerous transformations, including Friedel-Crafts reactions, esterifications, and cyclizations. nbinno.com
The reagent's versatility is further demonstrated by its ability to activate ketones and aldehydes, facilitating reactions like aldol (B89426) condensations and the formation of silyl (B83357) enol ethers. wikipedia.orgchemicalbook.com Silyl enol ethers are crucial intermediates in organic synthesis, and TMSOTf provides an efficient route to their preparation. wikipedia.orgresearchgate.net
Historical Context and Evolution of Silyl Triflates in Chemical Research
The development of silyl triflates, including TMSOTf, marked a significant advancement in organic synthesis. The quest for more reactive and selective silylating agents led researchers to explore alternatives to the more common silyl chlorides. The introduction of the triflate group, a powerful electron-withdrawing group, dramatically increased the electrophilicity of the silicon atom, leading to the development of highly reactive silylating agents. thieme-connect.com
An early and significant application of silyl triflates was in the generation of arynes, highly reactive intermediates, through what is known as the Kobayashi method, first reported in 1983. researchgate.netacs.orgnih.gov This method involves the fluoride-induced removal of a TMS group and the departure of an ortho-triflate group on an o-silylaryl triflate. researchgate.netacs.orgnih.gov This breakthrough has seen a resurgence in aryne chemistry over the past two decades, with o-silylaryl triflates becoming the most frequently used aryne precursors. researchgate.netacs.orgnih.gov
The evolution of silyl triflates has also been driven by the need for catalysts that can operate under mild conditions. nsf.gov The development of TMSOTf provided a tool for promoting reactions at low temperatures and with high selectivity, minimizing unwanted side reactions. freedomteamapexmarketinggroup.com Its application has expanded to include a broad range of transformations, from the synthesis of complex natural products to the preparation of novel materials. nbinno.comresearchgate.net
Significance of TMSOTf in Modern Synthetic Methodologies
TMSOTf has become a cornerstone reagent in modern organic synthesis due to its high reactivity, selectivity, and versatility. freedomteamapexmarketinggroup.com Its ability to function under mild reaction conditions makes it suitable for sensitive substrates and complex molecular architectures. freedomteamapexmarketinggroup.comnsf.gov
A key area where TMSOTf has had a profound impact is in glycosylation reactions, which are fundamental to carbohydrate chemistry and the synthesis of many biologically active molecules. nsf.govchemicalbook.com TMSOTf has been shown to significantly accelerate traditional glycosylation methods, such as the Koenigs-Knorr reaction, leading to higher yields and faster reaction times under nearly neutral pH conditions. nsf.govnih.govnih.gov
Furthermore, TMSOTf is instrumental in the formation of carbon-carbon bonds. It catalyzes the reaction of silyl enol ethers with various electrophiles, including acetals and aldehydes, a critical step in the construction of complex carbon skeletons. researchgate.netthieme-connect.de It is also employed in Friedel-Crafts reactions for the acylation and alkylation of aromatic compounds. nbinno.comguidechem.com
The reagent's utility also extends to protection and deprotection strategies. It is used to protect alcohols and other functional groups as their TMS ethers and can also be used for the deprotection of certain protecting groups like Boc-protected amines and acetonides. wikipedia.orgnih.gov
The broad applicability of TMSOTf is evident in its use in the total synthesis of complex natural products, such as the anticancer drug Taxol. wikipedia.org Its role in facilitating challenging chemical transformations underscores its importance as a powerful tool in the arsenal (B13267) of synthetic organic chemists.
Table of Physical and Chemical Properties of Trimethylsilyl trifluoromethanesulfonate
| Property | Value | Reference |
| Chemical Formula | C₄H₉F₃O₃SSi | wikipedia.org |
| Molar Mass | 222.26 g·mol⁻¹ | sigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | wikipedia.orgfreedomteamapexmarketinggroup.com |
| Density | 1.228 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 77 °C at 80 mmHg | sigmaaldrich.com |
| Refractive Index | n20/D 1.36 | sigmaaldrich.com |
| Solubility | Miscible with most organic solvents | freedomteamapexmarketinggroup.com |
Table of Spectroscopic Data of Trimethylsilyl trifluoromethanesulfonate
| Spectroscopic Data | Value | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.42 (d, J = 7.2 Hz, 1H), 7.20-7.14 (m, 3H), 5.23 (t, J = 4.6 Hz, 1H), 2.79-2.76 (m, 2H), 2.36-2.31 (m, 2H), 0.29 (s, 9H) | tcichemicals.com |
| InChI | 1S/C4H9F3O3SSi/c1-12(2,3)10-11(8,9)4(5,6)7/h1-3H3 | sigmaaldrich.com |
| SMILES | CSi(C)OS(=O)(=O)C(F)(F)F | wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
trimethylsilyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3O3SSi/c1-12(2,3)10-11(8,9)4(5,6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVLMFQEYACZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067325 | |
| Record name | Methanesulfonic acid, trifluoro-, trimethylsilyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27607-77-8 | |
| Record name | Trimethylsilyl triflate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27607-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trimethylsilyl triflate | |
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| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, trimethylsilyl ester | |
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| Record name | Methanesulfonic acid, trifluoro-, trimethylsilyl ester | |
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| Record name | Trimethylsilyl trifluoromethanesulphonate | |
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| Record name | TRIMETHYLSILYL TRIFLATE | |
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Mechanistic Studies of Trimethylsilyl Trifluoromethanesulfonate Reactivity
Role as a Strong Lewis Acid Catalyst
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful and widely utilized reagent in organic synthesis, primarily valued for its role as a strong Lewis acid catalyst. arkat-usa.orgrichmond.edu Its catalytic prowess stems from the highly electrophilic nature of the silicon atom, further enhanced by the trifluoromethanesulfonate (triflate) group, an excellent leaving group due to its resonance stabilization. wikipedia.org This combination allows TMSOTf to activate a wide array of functional groups under mild conditions. richmond.eduwikipedia.org Unlike many metal-based Lewis acids, TMSOTf offers the advantage of being a metal-free, homogeneous catalyst. arkat-usa.orgrichmond.edu Its utility is demonstrated in numerous transformations, including aldol-type condensations, glycosylation reactions, and the activation of various electrophiles. richmond.eduarkat-usa.org The dual functionality of TMSOTf, acting as both a potent Lewis acid and an efficient silylating agent, makes it a versatile tool for constructing complex molecules. wikipedia.orgnih.gov
Activation of Carbonyl Compounds and Other Electrophiles
A key application of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is the activation of carbonyl compounds and other electrophilic species. richmond.edu The strong Lewis acidity of TMSOTf allows it to coordinate to oxygen or other heteroatoms, thereby increasing the electrophilicity of the attached carbon atom and rendering it more susceptible to nucleophilic attack. arkat-usa.orgbeilstein-journals.org This activation strategy is central to many synthetic transformations. For instance, TMSOTf catalyzes the addition of various nucleophiles, such as silyl (B83357) enol ethers and allylsilanes, to activated electrophiles like acetals and nitrones. richmond.edu It is particularly effective in promoting reactions under non-basic and mild conditions. richmond.edu
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is highly effective in activating acetals to generate reactive oxocarbenium ion electrophiles. wikipedia.orgresearchgate.net The mechanism involves the interaction of the Lewis acidic silicon center of TMSOTf with one of the alkoxy groups of the acetal (B89532). wikipedia.org This leads to the silylation of the oxygen atom, creating a superior leaving group (RO-TMS). Subsequent departure of this group results in the formation of a resonance-stabilized oxocarbenium ion. wikipedia.orgnih.gov
This in-situ generation of the oxocarbenium ion is a cornerstone of many carbon-carbon bond-forming reactions. researchgate.net The highly electrophilic oxocarbenium ion is readily attacked by a variety of nucleophiles, including silyl enol ethers in Mukaiyama aldol-type additions or silyl imidates. wikipedia.org For example, ketones and esters can add to dimethyl acetals in a one-pot reaction, where TMSOTf first facilitates the formation of the silyl enol ether nucleophile and then activates the acetal to produce the oxocarbenium ion electrophile. researchgate.net This method is advantageous as it allows for the use of acetals derived from enolizable aldehydes, which can be problematic under other conditions. researchgate.net
A proposed mechanism for the addition of a silyl imidate to an acetal highlights this process:
TMSOTf interacts with the acetal, leading to the formation of the oxocarbenium ion.
Simultaneously, in the presence of a base, a secondary amide is converted to a silyl imidate.
The silyl imidate then acts as a nucleophile, attacking the oxocarbenium ion to form a new carbon-nitrogen bond. wikipedia.org
This reactivity underscores the ability of TMSOTf to generate highly reactive intermediates from relatively stable precursors like acetals. nih.gov
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) serves as a potent Lewis acid for the activation of aldehydes and ketones, facilitating a variety of synthetic transformations. richmond.edurichmond.eduarkat-usa.org Its interaction with the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This activation is a key step in numerous reactions, including stereoselective aldol-type condensations and Strecker reactions for the synthesis of α-aminonitriles. arkat-usa.orgrichmond.edurichmond.edu
One notable application is the TMSOTf-catalyzed one-pot, three-component Strecker reaction. In this process, TMSOTf efficiently catalyzes the reaction of ketones (including fluorinated ketones), amines, and trimethylsilyl cyanide to produce α-aminonitriles in high yields under mild, metal-free conditions. arkat-usa.orgrichmond.edu
| Ketone/Aldehyde | Amine | Product | Yield (%) | Reference |
| Acetophenone | Aniline | 2-Amino-2-phenyl-propanenitrile derivative | 94 | richmond.edu |
| Cyclohexanone | Aniline | 1-(Phenylamino)cyclohexanecarbonitrile | 96 | richmond.edu |
| Propiophenone | Morpholine | 2-Morpholino-2-phenylbutanenitrile | 92 | richmond.edu |
Furthermore, TMSOTf is used in combination with phosphines for the in situ protection of aldehydes and ketones. mdpi.com For instance, a mixture of triphenylphosphine (B44618) (PPh₃) and TMSOTf selectively converts aldehydes into temporarily protected O,P-acetal type phosphonium (B103445) salts. mdpi.com This allows for selective reactions on other functional groups, such as ketones or esters, within the same molecule. wikipedia.orgmdpi.com A subsequent hydrolytic workup regenerates the aldehyde, enabling a one-pot protection-reaction-deprotection sequence. mdpi.com Similarly, using the less bulky triethylphosphine (B1216732) (PEt₃) with TMSOTf allows for the selective in situ protection of ketones. wikipedia.orgmdpi.com
TMSOTf also catalyzes the reaction of cyclic peroxides with aldehydes and ketones to efficiently synthesize 1,2,4-trioxanes.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is an effective reagent for the activation of propargyl carboxylates, such as propargyl acetates and propionates. The strong Lewis acidity of TMSOTf facilitates the ionization of the carboxylate group, generating a reactive propargyl cation intermediate. nih.gov This carbocation can then be trapped by various nucleophiles.
The proposed mechanism for this one-pot transformation is as follows:
In the presence of TMSOTf and a trialkylamine base, a ketone is converted in situ to its corresponding silyl enol ether.
Residual TMSOTf activates the propargyl carboxylate, promoting the departure of the carboxyl group and forming the propargyl cation.
The silyl enol ether attacks the propargyl cation, forming a new carbon-carbon bond.
Desilylation of the intermediate yields the β-alkynyl ketone product and a silyl cation, which can continue the catalytic cycle.
This methodology has been successfully applied to a range of ketones and propargyl carboxylates, demonstrating its synthetic utility. The resulting β-alkynyl ketones are valuable intermediates that can be further transformed, for example, into substituted furans via cyclization, which can also be catalyzed by residual acid generated from TMSOTf.
| Ketone | Propargyl Carboxylate | Product | Yield (%) | Reference |
| Acetophenone | 1-Phenylprop-2-yn-1-yl acetate (B1210297) | 1,4-Diphenylpent-4-yn-1-one | 99 | |
| 4-Methoxyacetophenone | 1-Phenylprop-2-yn-1-yl acetate | 4-(4-Methoxyphenyl)-1-phenylpent-4-yn-1-one | 99 | |
| Propiophenone | 1-Phenylprop-2-yn-1-yl acetate | 2-Methyl-1,4-diphenylpent-4-yn-1-one | 91 |
This one-pot enol silane (B1218182) formation-alkylation sequence showcases the efficiency of TMSOTf in mediating multiple transformations in a single reaction vessel. nih.gov
The reactivity of the hypervalent iodine reagent Phenyliodine(III) diacetate (PIDA) can be significantly enhanced through activation with a Lewis acid like Trimethylsilyl trifluoromethanesulfonate (TMSOTf). arkat-usa.org Computational and experimental studies have shown that the interaction between PIDA and TMSOTf leads to a thermodynamically favorable acetate-triflate ligand exchange on the iodine(III) center. arkat-usa.org
The activation process involves the reaction of PIDA with one or two equivalents of TMSOTf, leading to the formation of more reactive species, PhI(OAc)(OTf) and subsequently PhI(OTf)₂. arkat-usa.org This exchange is driven by the formation of the stable trimethylsilyl acetate (TMSOAc) byproduct. arkat-usa.org The reaction coordinate involves an initial Lewis acid activation of an acetate group on PIDA by TMSOTf. The resulting intermediates, particularly PhI(OAc)(OTf), are the active species in subsequent transformations. arkat-usa.org This activation results in a significant lowering of the energy of the system, which correlates with a decrease in the HOMO/LUMO energy gap, rendering the intermediates more reactive than the parent PIDA. arkat-usa.org
This TMSOTf-mediated activation strategy has been applied to the synthesis of phenyl-(alkenyltrifloxy)iodonium triflate salts from terminal alkylacetylenes, demonstrating its utility in expanding the scope of PIDA-based reactions. The optimized conditions for this type of transformation typically involve using 1 equivalent of PIDA with 2 equivalents of TMSOTf in dichloromethane (B109758).
Mechanism of Silyl Enol Ether Formation
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a highly efficient reagent for the synthesis of silyl enol ethers from enolizable carbonyl compounds like ketones and aldehydes. arkat-usa.org This transformation is significantly faster with TMSOTf in the presence of a base, such as triethylamine (B128534), compared to using trimethylsilyl chloride. richmond.edu The formation of the strong silicon-oxygen bond provides the thermodynamic driving force for the reaction. wikipedia.org
The mechanism involves the reaction of an enolizable carbonyl compound with TMSOTf and a non-nucleophilic, sterically hindered base. The base, typically a trialkylamine like triethylamine or the more hindered diisopropylethylamine (Hünig's base), deprotonates the carbonyl compound at the α-position to form an enolate. The enolate anion then attacks the electrophilic silicon atom of TMSOTf, displacing the triflate anion and forming the silyl enol ether. arkat-usa.org
The choice of reaction conditions, particularly the base, can control the regioselectivity of the silylation for unsymmetrical ketones, leading to either the kinetic or thermodynamic silyl enol ether.
Kinetic Control : Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the deprotonation of the less-substituted α-carbon, leading to the formation of the less-substituted (kinetic) silyl enol ether.
Thermodynamic Control : Using a weaker base like triethylamine allows for equilibration, which favors the formation of the more stable, more-substituted (thermodynamic) silyl enol ether.
TMSOTf's dual ability to act as both a silylating agent and a Lewis acid catalyst is leveraged in one-pot tandem reactions, such as the enol silane formation-Mukaiyama aldol (B89426) reaction. wikipedia.org In these sequences, TMSOTf first mediates the formation of the silyl enol ether nucleophile, which then, in the same pot, attacks an electrophile (like an aldehyde or an acetal) that is also activated by TMSOTf. wikipedia.org
In Situ Formation of Enol Silanes
A significant application of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is in the one-pot synthesis of silyl enol ethers from ketones and aldehydes. richmond.eduresearchgate.net This process circumvents the need to pre-form and isolate the enol silane nucleophile, streamlining synthetic sequences. richmond.eduorganic-chemistry.org The reaction is typically conducted in the presence of TMSOTf and a non-nucleophilic amine base. richmond.edu
The mechanism involves the initial activation of the carbonyl compound by the Lewis acidic TMSOTf. The amine base then facilitates the deprotonation at the α-carbon, leading to the formation of the enolate. This enolate is subsequently trapped by the electrophilic silicon of TMSOTf to generate the silyl enol ether. richmond.eduresearchgate.net This in situ generation is a key feature of tandem reactions, such as the Mukaiyama aldol reaction, where the freshly formed silyl enol ether immediately reacts with an electrophile, like an acetal or aldehyde, present in the same flask. organic-chemistry.orgrichmond.eduresearchgate.net The efficiency of this one-pot process is attributed to TMSOTf's capacity to function as both a silylating agent and a Lewis acid catalyst to activate the electrophile. richmond.edu For instance, ketones can be converted to their corresponding silyl enol ethers, which then add to propargyl cations generated in the same pot from propargyl acetates, also activated by TMSOTf. richmond.edu
Influence of Additives (e.g., Triethylamine, Hünig's Base)
The choice of an amine base as an additive is critical for the successful in situ formation of enol silanes and subsequent reactions. richmond.edu Tertiary amines such as triethylamine (Et₃N) and Hünig's base (N,N-diisopropylethylamine, i-Pr₂NEt) are commonly employed. richmond.eduresearchgate.netrichmond.edu The primary role of the base is to abstract a proton from the α-position of the carbonyl compound, which is a crucial step for enolate formation. richmond.edu The resulting ammonium (B1175870) triflate salt often precipitates from non-polar solvents. researchgate.net
Studies have shown that the presence of a free amine is essential for achieving complete conversion in these tandem reactions. richmond.edu The base must be strong enough to deprotonate the ketone but not so nucleophilic that it competes with the desired reaction pathways. While triethylamine is effective, more sterically hindered bases like Hünig's base or N-methylmorpholine are also used to minimize side reactions. richmond.edurichmond.edu In some cases, the choice of base can influence reaction yields; for example, substituting Hünig's base with dicyclohexylmethylamine (Cy₂NMe) has been shown to improve product yields in certain N,O-acetal formations. richmond.edu The combination of TMSOTf and a suitable amine base allows for the efficient generation of nucleophiles from a variety of precursors, including ketones, esters, amides, and thioesters, for addition to electrophiles like dimethyl acetals. organic-chemistry.org
Isomerization Processes Catalyzed by TMSOTf
Beyond its role in activating carbonyl compounds, TMSOTf is also a potent catalyst for various isomerization processes.
TMSOTf has been observed to catalyze the isomerization of α-silylnitriles to their corresponding N-silylated tautomers. acs.org Specifically, in the reaction of (trimethylsilyl)acetonitrile (B92778) (TMSACN) with dimethyl acetals, it is proposed that TMSOTf facilitates the conversion of the C-silylated nitrile to the more nucleophilic N-silylated ketenimine tautomer. acs.org This isomerization is a key step that distinguishes the reactivity of TMSOTf from other traditional Lewis acids like MgBr₂·OEt₂, ZnBr₂, and BF₃·OEt₂, which are not effective in mediating this transformation. acs.org The resulting N-silylated species then undergoes a Mukaiyama-type addition to an oxocarbenium ion, which is also generated by the action of TMSOTf on the acetal. acs.org
Mechanistic studies have revealed that TMSOTf catalyzes the isomerization of permethylated methyl D-glycopyranosides. chemicalbook.comchemicalbook.com The proposed mechanism for this process involves the formation of both cyclic and acyclic carbonyl ion intermediates. chemicalbook.comchemicalbook.com This catalytic activity highlights TMSOTf's ability to promote complex rearrangements in carbohydrate chemistry, which is crucial for the synthesis of various glycosidic structures.
Role as a Silylating Agent
TMSOTf is a powerful silylating agent, significantly more electrophilic and reactive than trimethylsilyl chloride (TMSCl). wikipedia.orgchemicalbook.com This high reactivity makes it suitable for introducing the trimethylsilyl (TMS) protecting group to various functional groups under mild conditions. freedomteamapexmarketinggroup.com It is frequently used for the silylation of alcohols, phenols, and carboxylic acids. wikipedia.orgfreedomteamapexmarketinggroup.com
The O-silylation of alcohols is a fundamental application of TMSOTf. wikipedia.org The reaction proceeds efficiently in the presence of a tertiary amine base, such as triethylamine, which neutralizes the triflic acid byproduct. researchgate.netwikipedia.org
General Reaction for O-Silylation of Alcohols: (CH₃)₃SiOTf + ROH + Et₃N → ROSi(CH₃)₃ + [Et₃NH]OTf wikipedia.org
TMSOTf is also used to convert ketones and aldehydes into their trimethylsilyl enol ethers, often with quantitative yields. researchgate.net This transformation is a key step in many synthetic strategies, including the Mukaiyama aldol reaction. richmond.edu Furthermore, TMSOTf can catalyze the silylation of alcohols using hexamethyldisilazane (B44280) (HMDS), a process that has been developed for the efficient one-pot protection of sugars. researchgate.net In this catalytic cycle, TMSOTf activates the Si-N bond of HMDS, facilitating the transfer of a TMS group to the alcohol and regenerating the catalyst. researchgate.net
Data Tables
Table 1: One-Pot Enol Silane Formation-Alkylation of Ketones with a Propargyl Acetate richmond.edu
| Entry | Ketone | Product | Conversion (%) |
| 1 | Acetophenone | 1,3-diphenylpent-4-yn-1-one | 99 |
| 2 | 4-Fluoroacetophenone | 1-(4-fluorophenyl)-3-phenylpent-4-yn-1-one | 99 |
| 3 | 4-Chloroacetophenone | 1-(4-chlorophenyl)-3-phenylpent-4-yn-1-one | 99 |
| 4 | 4-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-phenylpent-4-yn-1-one | 78 |
| 5 | 1-Acetonaphthone | 1-(naphthalen-1-yl)-3-phenylpent-4-yn-1-one | 70 |
| 6 | 3-Methoxyacetophenone | 1-(3-methoxyphenyl)-3-phenylpent-4-yn-1-one | 99 |
Table 2: TMSOTf-Mediated Addition of Nucleophiles to Dimethyl Acetals organic-chemistry.org
| Entry | Nucleophile | Acetal | Product | Yield (%) |
| 1 | Acetophenone | Benzaldehyde dimethyl acetal | 3-methoxy-1,3-diphenylpropan-1-one | 92 |
| 2 | Acetophenone | Cinnamaldehyde dimethyl acetal | 3-methoxy-1,5-diphenylpent-4-en-1-one | 83 |
| 3 | Propiophenone | Benzaldehyde dimethyl acetal | 3-methoxy-2-methyl-1,3-diphenylpropan-1-one | 86 |
| 4 | S-Ethyl thioacetate | Benzaldehyde dimethyl acetal | S-ethyl 3-methoxy-3-phenylpropanethioate | 91 |
| 5 | N-Acetylthiazolidinethione | Benzaldehyde dimethyl acetal | 1-(3-methoxy-3-phenyl-1-oxopropyl)thiazolidine-2-thione | 61 |
C-Silylation
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a potent reagent for the formation of carbon-silicon bonds, a process known as C-silylation. This reactivity is prominently featured in the synthesis of silyl enol ethers from ketones and in Friedel-Crafts type reactions with electron-rich aromatic systems.
The mechanism of C-silylation of ketones typically involves the use of TMSOTf in the presence of a tertiary amine base, such as triethylamine (Et₃N). The base deprotonates the ketone at the α-carbon, forming an enolate. The highly electrophilic silicon atom of TMSOTf is then readily attacked by the enolate, leading to the formation of a silyl enol ether. The triflate anion, being an excellent leaving group, facilitates this process. The reaction with unsymmetrical ketones often proceeds to yield the thermodynamically more stable silyl enol ether. researchgate.net For instance, the reaction of α-tetralone with TMSOTf and triethylamine in dichloromethane yields (3,4-dihydronaphthalen-1-yloxy)trimethylsilane in high yield. tcichemicals.com
Another significant application of TMSOTf in C-silylation is the Friedel-Crafts type reaction with indoles. In the presence of a trialkylamine, TMSOTf promotes the addition of aldehydes to the C-3 position of indoles or N-alkylindoles. chemicalbook.com This reaction proceeds through the formation of 3-(1-silyloxyalkyl)indoles. chemicalbook.com The process involves the initial O-silylation of the aldehyde by TMSOTf, generating a highly electrophilic oxocarbenium ion intermediate. The electron-rich indole (B1671886) ring then attacks this electrophile at the C-3 position, followed by silylation of the resulting alcohol by another molecule of TMSOTf or a related silyl species in the reaction mixture.
Mechanistic studies have also explored reactions where TMSOTf facilitates transformations analogous to C-silylation. For example, the reaction of secondary amides with acetals in the presence of TMSOTf and a hindered base leads to the formation of N,O-acetals. richmond.edu The proposed mechanism involves the formation of a silyl imidate from the secondary amide. This silyl imidate then attacks an oxocarbenium ion generated from the acetal by the action of TMSOTf, in a process that resembles a Mukaiyama aldol addition. richmond.edu
Below is a table summarizing examples of C-silylation reactions facilitated by TMSOTf.
| Substrate | Reagents | Product Type | Ref. |
| α-Tetralone | TMSOTf, Triethylamine | Silyl Enol Ether | tcichemicals.com |
| Indole / N-Alkylindole & Aldehyde | TMSOTf, Trialkylamine | 3-(1-Silyloxyalkyl)indole | chemicalbook.com |
| Secondary Amide & Acetal | TMSOTf, Hindered Base | N,O-Acetal (via silyl imidate) | richmond.edu |
Compared Reactivity with Trimethylsilyl Chloride (TMSCl)
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a significantly more reactive silylating agent than trimethylsilyl chloride (TMSCl). wikipedia.org This enhanced reactivity stems primarily from the electronic properties of the trifluoromethanesulfonate (triflate) group, which is an exceptionally good leaving group compared to the chloride ion. The strong electron-withdrawing nature of the triflate group makes the silicon atom in TMSOTf considerably more electrophilic than in TMSCl. wikipedia.org
This difference in reactivity allows TMSOTf to be effective in a range of reactions where TMSCl is either unreactive or requires much harsher conditions. For example, TMSOTf is a powerful catalyst for the Koenigs-Knorr glycosylation reaction, promoting high reaction rates and yields under mild, nearly neutral pH conditions. guidechem.com In contrast, TMSCl is generally not effective for this transformation. Similarly, TMSOTf has been shown to be a superior catalyst to TMSCl for certain Diels-Alder reactions, particularly with α,β-unsaturated esters, due to its greater ability to complex with the carbonyl group and act as a potent Lewis acid. researchgate.net
While both TMSOTf and TMSCl can be classified as Lewis acids, TMSOTf is considered a much stronger Lewis acid. researchgate.net This increased Lewis acidity allows it to activate substrates that are unreactive towards TMSCl. For instance, TMSOTf can be used in combination with other Lewis acids like boron trifluoride etherate (BF₃·OEt₂) to generate even more powerful acidic species. rsc.org
The byproducts of reactions involving these two reagents also differ significantly. Silylation with TMSCl generates hydrochloric acid (HCl) or a metal chloride salt, which can be corrosive and may require neutralization. In contrast, reactions with TMSOTf often produce triflic acid or its salt. In some applications, such as replacing metal-halogen bonds, TMSOTf is advantageous because the byproduct is the highly volatile TMSCl, which is easily removed from the reaction mixture. wikipedia.org
The table below provides a comparative overview of the properties and reactivity of TMSOTf and TMSCl.
| Feature | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Trimethylsilyl Chloride (TMSCl) | Ref. |
| Leaving Group | Trifluoromethanesulfonate (Triflate, OTf⁻) | Chloride (Cl⁻) | wikipedia.orguclouvain.be |
| Electrophilicity of Silicon | Very High | Moderate | wikipedia.org |
| Reactivity | High; far more reactive than TMSCl | Moderate | wikipedia.orgguidechem.com |
| Lewis Acidity | Strong | Weak/Moderate | researchgate.net |
| Typical Applications | Silyl enol ether formation, glycosylations, catalysis of Diels-Alder, activation of carbonyls | Protection of alcohols, preparation of TMSOTf | chemicalbook.comwikipedia.orgguidechem.com |
| Byproducts | Triflic acid or triflate salts | HCl or chloride salts | wikipedia.org |
Applications of Trimethylsilyl Trifluoromethanesulfonate in Stereoselective and Regioselective Transformations
Stereoselective Glycosylation Reactions
The chemical synthesis of oligosaccharides and glycoconjugates is a formidable challenge, with the stereocontrolled formation of the glycosidic bond being the most critical step. rsc.org TMSOTf has emerged as a key promoter in this field, enabling the activation of various glycosyl donors and influencing the stereochemical outcome of the glycosylation. researchgate.netchemicalbook.com
TMSOTf is highly effective in activating a range of glycosyl donors, facilitating their reaction with glycosyl acceptors.
Glycosyl Trichloroacetimidates: These donors are widely used due to their stability and the catalytic nature of their activation. rsc.org When activated with TMSOTf, the reaction mechanism is not always straightforward. Studies using low-temperature NMR have shown that the interaction between a glucosyl trichloroacetimidate (B1259523) and TMSOTf can lead to the formation of glycosyl triflate intermediates. rsc.org In the absence of an acceptor, the donor is not consumed catalytically under these conditions. rsc.org The choice of catalyst is crucial; for instance, using BF₃·OEt₂ results in the formation of glycosyl fluorides instead of triflates. rsc.org The activation of trichloroacetimidate donors with TMSOTf has been shown to be effective, although alternative catalysts like perchloric acid on silica (B1680970) (HClO₄–SiO₂) may offer enhanced α-selectivity in the absence of neighboring group participation. nih.gov
Thioglycosides: Thioglycosides are popular glycosyl donors due to their stability during protecting group manipulations. researchgate.netnih.gov Their activation often requires a thiophilic promoter system. A combination of N-trifluoromethylthiosaccharin and a catalytic amount of TMSOTf has proven effective for activating thioglycosides for glycosylation reactions, working for both armed and disarmed donors. researchgate.netresearchgate.net Another approach involves the use of a thioperoxide in conjunction with TMSOTf, which forms a powerful thiophilic promoter system capable of activating various thioglycosides. acs.org In some protocols, direct activation of thioglycosides can be achieved with reagents like N-iodosuccinimide (NIS), where the addition of a small amount of TMSOTf (as low as 0.05 equivalents) can significantly reduce reaction times and improve yields. nih.gov
Glycosyl Phosphates: Glycosyl phosphates are another class of donors that can be activated by TMSOTf for stereoselective glycosylations. nih.govnih.gov These donors are applicable in orthogonal glycosylation strategies in conjunction with thioglycosides due to their chemoselective activation. nih.gov While stoichiometric amounts of TMSOTf are often used, catalytic activation systems have also been developed. nih.gov The reaction conditions, including the amount of TMSOTf, solvent, and temperature, need to be optimized depending on the specific glycosyl donor and acceptor pair. nih.gov
Table 1: TMSOTf-mediated Activation of Various Glycosyl Donors
| Glycosyl Donor | Promoter System | Key Findings |
| Glycosyl Trichloroacetimidate | TMSOTf | Forms glycosyl triflate intermediates. rsc.org |
| Thioglycoside | N-trifluoromethylthiosaccharin/TMSOTf | Effective for both armed and disarmed thioglycosides. researchgate.netresearchgate.net |
| Thioglycoside | Thioperoxide/TMSOTf | Creates a potent thiophilic activation system. acs.org |
| Glycosyl Phosphate | TMSOTf | Enables stereoselective glycosylation; conditions require optimization. nih.gov |
The stereochemical outcome of a glycosylation reaction is a critical aspect, and TMSOTf plays a role in influencing both diastereoselectivity and enantioselectivity.
Diastereoselectivity: The formation of 1,2-cis or 1,2-trans glycosidic linkages is highly dependent on several factors, including the protecting groups on the glycosyl donor, the nature of the solvent, and the specific promoter system used. rsc.org For instance, the use of a 4,6-O-benzylidene protecting group on mannosyl donors is known to favor the formation of β-mannosides (1,2-trans). rsc.org In some cases, the stereoselectivity can be dramatically switched by changing the reaction solvent. For example, the glycosylation of an N-trichloroacetyl carbamate (B1207046) donor with an acceptor in the presence of TMSClO₄ in diethyl ether yielded predominantly the α-glycoside, while using TMSOTf in ethyl cyanide (EtCN) led to high β-selectivity. rsc.org The development of a general glycosylation method that allows for the stereoselective construction of glycosidic linkages remains a significant challenge due to the varying steric and electronic properties of the donor-acceptor pairs. acs.org
Enantioselectivity: While much of the focus in glycosylation is on diastereoselectivity, enantioselective reactions are also of great importance, particularly in the synthesis of complex chiral molecules. Desymmetrization of meso-diols via glycosylation is a powerful strategy. nih.gov Highly diastereoselective desymmetric 1,2-cis-glycosylation of meso-diols found in myo-inositol orthoesters has been achieved using a boronic acid catalyst, where the enantiotopic hydroxyl groups are differentiated based on the C2 stereochemistry of the glycosyl donor. nih.gov While TMSOTf is a common promoter in glycosylation, specific enantioselective catalytic systems are often developed for particular transformations.
The mechanism of TMSOTf-promoted glycosylation involves the formation of highly reactive intermediates that dictate the reaction's progress and stereochemical outcome.
Glycosyl Triflates: The activation of many glycosyl donors, including sulfoxides and thioglycosides, with triflate-generating reagents like TMSOTf leads to the formation of glycosyl triflate intermediates. acs.orgunizar.es These exist as an equilibrating mixture of α- and β-anomers. acs.org Although the β-triflate is generally less stable and less populated than the α-triflate due to the anomeric effect, it is significantly more reactive. acs.orgunizar.es This has led to the proposal of a Curtin-Hammett scenario, where the rapid interconversion between the triflate anomers influences the stereoselectivity of the glycosylation. acs.orgunizar.es The configuration at the C-2 position of the donor plays a key role in modulating the stability and population of the β-glycosyl triflate, thereby affecting the stereochemical outcome. unizar.es Detailed NMR studies have allowed for the direct observation and quantification of these elusive β-glycosyl triflate intermediates, confirming their crucial role, especially in α-selective reactions. unizar.esresearchgate.net
Oxocarbenium Ions: The glycosylation reaction is often depicted as proceeding through transient cyclic oxocarbenium ions. nih.govscienceopen.com These intermediates are planar at the anomeric carbon and can be attacked by the nucleophile from either the α- or β-face. nih.gov The conformational preference of the oxocarbenium ion, which is influenced by the protecting groups and the solvent, plays a significant role in determining the stereochemical outcome. nih.govnih.gov The glycosylation mechanism can be viewed as a continuum, ranging from a unimolecular Sₙ1-type reaction involving a "naked" oxocarbenium ion to a bimolecular Sₙ2-type mechanism where the counterion and donor play a more direct role. scienceopen.com
The choice of solvent and the use of additives can have a profound impact on the stereoselectivity of TMSOTf-catalyzed glycosylation reactions.
Solvent Effects: Solvents can influence both the reaction rate and the stereochemical outcome. scholaris.ca Generally, glycosylations in dichloromethane (B109758) (DCM) are faster than in diethyl ether (Et₂O) or acetonitrile (B52724) (CH₃CN). scholaris.cacdnsciencepub.com Ethereal solvents tend to favor the formation of α-glycosides, while nitrile solvents often promote β-selectivity. rsc.orgcdnsciencepub.com This effect is attributed to the ability of nitrile solvents to form α- and β-glycosyl nitrilium intermediates, with the subsequent attack of the nucleophile leading to the β-product. rsc.org The polarity of the solvent can also shift the equilibrium between covalent triflate species and ion pairs, thereby influencing selectivity. cdnsciencepub.com For example, switching from Et₂O to the more polar DCM can enhance β-selectivity in certain mannosylation reactions. cdnsciencepub.com
Additive Effects: Various additives are employed to modulate the reactivity and stereoselectivity of glycosylation reactions. In the presence of TMSOTf, additives like N,N-dimethylformamide (DMF) can lead to high α-selectivity. scholaris.ca This is proposed to occur via the formation of a more reactive β-imidate intermediate that is preferentially consumed. scholaris.ca Phosphine (B1218219) oxides, when used as additives with TMSI for the in situ generation of glycosyl iodides, can also lead to high α-selectivity. acs.org The presence of bases can also be critical. For example, in the pre-activation of certain thioglycosyl donors, the formation of an oxazoline (B21484) side product can be suppressed by the addition of TMSOTf, which is thought to activate the oxazoline for the desired glycosylation. nih.gov
Table 2: Influence of Solvents and Additives on Glycosylation Stereoselectivity
| Solvent/Additive | Effect on Stereoselectivity | Proposed Rationale |
| Diethyl Ether (Et₂O) | Favors α-glycoside formation. rsc.org | Lower polarity disfavors ion pair separation. |
| Acetonitrile (CH₃CN) | Promotes β-glycoside formation. rsc.orgcdnsciencepub.com | Formation of glycosyl nitrilium intermediates. rsc.org |
| N,N-Dimethylformamide (DMF) | Can lead to high α-selectivity. scholaris.ca | Formation and preferential reaction of a β-imidate intermediate. scholaris.ca |
| Triphenylphosphine (B44618) Oxide (Ph₃PO) | Used with TMSI to achieve high α-selectivity. acs.org | Formation of a reactive phosphonium (B103445) intermediate. |
Stereoselective Carbon-Carbon Bond Forming Reactions
TMSOTf is also a highly effective catalyst for promoting stereoselective carbon-carbon bond formation, most notably in the context of the Mukaiyama aldol (B89426) reaction and its variants.
The Mukaiyama aldol reaction is a cornerstone of organic synthesis, involving the Lewis acid-catalyzed addition of a silyl (B83357) enol ether to a carbonyl compound. rsc.orgwikipedia.org TMSOTf is frequently employed as the Lewis acid catalyst in these transformations. nih.govrichmond.edu
The reaction can be performed in a one-pot fashion, where TMSOTf facilitates the in situ formation of the silyl enol ether from a ketone, ester, or amide, which then undergoes the aldol addition. richmond.eduorganic-chemistry.org This approach is advantageous as it obviates the need to pre-form and isolate the often-sensitive silyl enol ether nucleophile. richmond.edu The mechanism involves the activation of the aldehyde or ketone electrophile by the Lewis acid, TMSOTf, making it more susceptible to nucleophilic attack by the silyl enol ether. rsc.orgwikipedia.org
The stereoselectivity of the Mukaiyama aldol reaction, leading to either syn- or anti-diastereomers, is influenced by the geometry of the silyl enol ether, the nature of the substrates, and the specific Lewis acid used. organic-chemistry.org While TMSOTf itself can catalyze these reactions, it is also used in conjunction with other catalytic systems to achieve high levels of stereocontrol. For example, scandium triflate (Sc(OTf)₃) has been used to catalyze the Mukaiyama aldol reaction between silyl enol ethers of aldehydes and acetals with excellent yields and diastereomeric ratios. researchgate.net In some instances, modest diastereoselectivity has been achieved in TMSOTf-mediated additions, and further improvements may require the use of chiral auxiliaries. organic-chemistry.org
Table 3: Examples of TMSOTf in Mukaiyama Aldol Reactions
| Nucleophile Precursor | Electrophile | Key Feature of TMSOTf Role |
| Ketones, Esters, Amides | Dimethyl Acetals | In situ silyl enol ether formation and catalysis of the addition. organic-chemistry.org |
| Acetic Acid | Non-enolizable Aldehydes | Three-step, one-pot process including silyl ester and ketene (B1206846) acetal (B89532) formation. richmond.eduacs.org |
| Ketones | Aldehydes | Tandem enol silane (B1218182) formation-Mukaiyama aldol reaction. nih.govrichmond.edu |
Mukaiyama Aldol and Related Reactions
With Aldehydes, Ketones, and Acetals
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) plays a crucial role in reactions involving aldehydes, ketones, and acetals, serving as both a catalyst and a protecting group facilitator. chemicalbook.com It is highly effective in converting carbonyl compounds into their corresponding trimethylsilyl enol ethers. researchgate.net
In the presence of a phosphine such as triphenylphosphine (PPh₃), TMSOTf can be used for the in situ protection of aldehydes. chemicalbook.comnih.gov This combination selectively transforms aldehydes into temporarily shielded O,P-acetal type phosphonium salts. chemicalbook.comnih.govresearchgate.net This protection strategy allows for subsequent reactions to be carried out on other carbonyl groups within the same molecule. chemicalbook.com A final hydrolytic work-up liberates the aldehyde, enabling a multi-step sequence in a single pot. chemicalbook.comresearchgate.net Similarly, by using triethylphosphine (B1216732) (PEt₃) in place of PPh₃, ketones can be converted into their O,P-ketal type phosphonium salts, which permits selective transformations on esters, Weinreb amides, and nitriles in the presence of ketones. chemicalbook.comnih.govresearchgate.net
TMSOTf is also a key catalyst in stereoselective aldol-type condensations. It mediates the reaction between silyl enol ethers and acetals or orthoesters under very mild, non-basic conditions. richmond.edu These reactions often proceed through acyclic transition states and show a high degree of erythro-selectivity, regardless of the geometry of the silyl enol ether. researchgate.net Furthermore, TMSOTf has been used to mediate one-pot Mukaiyama aldol-type additions to dimethyl acetals, where various ketones, esters, amides, and thioesters can serve as nucleophiles after in situ conversion to their silyl enol ethers. organic-chemistry.org
Recent research has shown that commercially available 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA) can be an effective source of the trimethylsilyl group for the TMSOTf-catalyzed synthesis of cyclic acetals from ketones and diols, proceeding with excellent yields under mild conditions. organic-chemistry.org
Table 1: TMSOTf-Mediated Reactions with Aldehydes, Ketones, and Acetals
| Reactants | Reagents | Product Type | Key Feature | Reference(s) |
|---|---|---|---|---|
| Aldehyde | PPh₃, TMSOTf | O,P-acetal phosphonium salt | Selective temporary protection | chemicalbook.comnih.govresearchgate.net |
| Ketone | PEt₃, TMSOTf | O,P-ketal phosphonium salt | Selective temporary protection | chemicalbook.comnih.govresearchgate.net |
| Silyl enol ether, Acetal | Catalytic TMSOTf | β-hydroxy ketone derivative | Stereoselective aldol-type condensation | researchgate.netacs.org |
| Ketone, Dimethyl acetal | TMSOTf, Amine base | β-methoxy carbonyl compound | One-pot Mukaiyama aldol-type addition | organic-chemistry.org |
| Ketone, Diol | MSTFA, Catalytic TMSOTf | Cyclic acetal | High-yield acetalization | organic-chemistry.org |
One-Pot Methodologies
The dual functionality of TMSOTf as both a silylating agent and a Lewis acid makes it exceptionally well-suited for one-pot reactions, streamlining synthetic sequences by eliminating the need to isolate intermediates. richmond.edu
A notable example is the one-pot conversion of aldehydes into homoallyl ethers. This reaction is catalyzed by TMSOTf and involves the reaction of an aldehyde with a trialkyl orthoformate or an alkoxytrimethylsilane in the presence of allyltrimethylsilane (B147118). organic-chemistry.org This method is applicable to a wide range of aromatic and aliphatic aldehydes and offers high yields and excellent selectivity. organic-chemistry.org
Another significant one-pot application is the alkylation of ketones. Ketones can be converted to their silyl enol ethers in situ using TMSOTf and a trialkylamine base. acs.orgrichmond.edurichmond.edu These intermediates can then react with electrophiles, such as propargyl cations generated from propargyl acetates or propionates by TMSOTf, all within the same reaction vessel. acs.orgrichmond.edurichmond.edu This process provides efficient access to β-alkynyl ketones from a variety of ketone precursors and propargyl carboxylates, with reported yields of up to 99%. acs.orgrichmond.edu
Furthermore, this one-pot enol silane formation-alkylation strategy has been extended to a sequence that yields 2-methylfurans. richmond.edurichmond.eduresearchgate.net In the presence of TMSOTf and triethylamine (B128534), 3-(trimethylsilyl)propargyl carboxylates react with ketones in a one-pot alkylation-cyclization-desilylation sequence to produce tri- and tetra-substituted 2-methylfurans in good yields (52-86%). richmond.edurichmond.eduresearchgate.net
Table 2: Examples of TMSOTf-Mediated One-Pot Reactions
| Starting Materials | Reagents | Product | Yield Range | Reference(s) |
|---|---|---|---|---|
| Aldehyde, Trialkyl orthoformate, Allyltrimethylsilane | TMSOTf, [bmim][OTf] | Homoallyl ether | High | organic-chemistry.org |
| Ketone, Propargyl carboxylate | TMSOTf, Trialkylamine | β-Alkynyl ketone | 39-99% | acs.orgrichmond.edurichmond.edu |
| Ketone, 3-(Trimethylsilyl)propargyl carboxylate | TMSOTf, Et₃N | 2-Methylfuran | 52-86% | richmond.edurichmond.eduresearchgate.net |
| Ketone, Diarylmethyl acetate (B1210297) | TMSOTf, Amine base | β,β-Diarylated ketone | >90% (15 examples) | bates.edu |
Prins Cyclization Reactions
TMSOTf has been identified as an effective activator in silyl-Prins cyclizations, a powerful method for constructing heterocyclic rings. acs.org The Prins cyclization involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of the resulting carbocation by a nucleophile. nih.gov The use of organosilanes as the alkene component, known as a silyl-Prins cyclization, offers advantages in terms of reaction rates and selectivity. acs.org
While TMSOTf promotes a 1,2-silyl-to-carbon migration pathway in certain vinylsilyl alcohol cyclizations, switching the Lewis acid to a metal halide like bismuth(III) chloride can change the reaction pathway, leading to the formation of 4-chloro-tetrahydropyrans instead. acs.org This highlights the crucial role of the Lewis acid in directing the outcome of these complex cyclizations. Iron(III) salt/trimethylsilyl halide systems have also proven to be excellent promoters for the synthesis of all-cis disubstituted tetrahydropyrans. nih.gov
Friedel-Crafts Reactions
TMSOTf is an effective reagent for promoting Friedel-Crafts-type reactions, particularly the addition of electron-rich aromatic systems to activated carbonyls. chemicalbook.com For instance, TMSOTf facilitates the Friedel-Crafts addition reaction between indoles or N-alkylindoles and aldehydes. chemicalbook.com In the presence of a trialkylamine, TMSOTf promotes the formation of 3-(1-silyloxyalkyl)indoles. This intermediate can then be deprotected to yield the desired 1:1 adduct, a free alcohol. This method is advantageous as it prevents the formation of bis(indolyl)methanes, which are common byproducts under standard acidic conditions. chemicalbook.com
While direct catalysis by TMSOTf in classical Friedel-Crafts acylations is less common, the closely related Brønsted superacid, trifluoromethanesulfonic acid (TfOH), is a highly potent catalyst for these transformations. organic-chemistry.orgmdpi.com TfOH can catalyze the Friedel-Crafts acylation of various aromatic compounds with β-lactams (2-azetidinones) to produce β-amino aromatic ketones in good to excellent yields (65-98%). organic-chemistry.org This reaction works for both N-protected and unprotected β-lactams and with a range of aromatic compounds, including non-benzenoid aromatics like pyrrole (B145914) and ferrocene. organic-chemistry.org
Cycloaddition Reactions (e.g., Nitrones with Silyl Enol Ethers, [3+2] Cycloadditions)
TMSOTf is a highly effective promoter for various cycloaddition reactions, enabling the synthesis of complex heterocyclic structures under mild conditions.
A key example is the [3+2] dipolar cycloaddition of nitrones with silyl enol ethers. rsc.orgrsc.org In the presence of TMSOTf, this reaction affords 5-siloxyisoxazolidines in good to excellent yields. rsc.orgrsc.org These products are versatile synthetic intermediates that can be further transformed. For example, they can undergo chemoselective reduction to form Mannich bases or N-hydroxy-1,3-amino alcohols. rsc.org
TMSOTf also catalyzes the [3+2] cycloaddition of N-acylhydrazones with cyclopentadiene, providing a mild, metal-free route to pyrazolidine (B1218672) derivatives. This reaction proceeds in high yields (up to 99%) and with high diastereoselectivities (up to 98:2 dr).
In another type of cycloaddition, TMSOTf has been implicated in [2+2] cycloadditions. While not always the primary pathway in Prins-type reactions, the possibility of a [2+2] cycloaddition mechanism has been considered, particularly in reactions catalyzed by iron(III)/trimethylsilyl halide systems. nih.gov Additionally, trifluoromethanesulfonimide (Tf₂NH), which can be generated in situ, has been shown to catalyze the [2+2] cycloaddition of silyl enol ethers with α,β-unsaturated esters to produce multi-substituted silyloxycyclobutanes. orgsyn.org
Table 3: TMSOTf-Promoted Cycloaddition Reactions
| Dipole/Dienophile | Dipolarophile/Dienophile | Product Type | Key Feature | Reference(s) |
|---|---|---|---|---|
| Nitrone | Silyl enol ether | 5-Siloxyisoxazolidine | [3+2] Cycloaddition, Mild conditions | rsc.orgrsc.org |
| N-Acylhydrazone | Cyclopentadiene | Pyrazolidine | [3+2] Cycloaddition, High diastereoselectivity | |
| Silyl enol ether | α,β-Unsaturated ester | Silyloxycyclobutane | Catalyzed by Tf₂NH (related to TMSOTf) | orgsyn.org |
Alkylation and Acylation Reactions
Beyond the specific cases of Friedel-Crafts reactions and one-pot methodologies, TMSOTf is a broadly applicable promoter and catalyst for a variety of alkylation and acylation reactions. bohrium.com
In alkylation reactions, TMSOTf is instrumental in one-pot procedures where it first facilitates the formation of a silyl enol ether from a ketone, which then acts as the nucleophile. bates.eduresearchgate.net The same TMSOTf can then activate an alkylating agent, such as a secondary arylmethyl acetate, to form a carbocationic electrophile. bates.edubohrium.com This dual role allows for the efficient α-alkylation of ketones, esters, thioesters, and aldehydes under mild conditions, with many examples proceeding in over 90% yield. bates.edu
In the realm of acylation, TMSOTf has been found to be an exceptionally powerful catalyst for the acylation of alcohols with acid anhydrides. acs.orgrsc.org This method is extremely fast and efficient, with reactions often completing in minutes or even seconds at 0 °C, a significant improvement over standard conditions using catalysts like 4-(dimethylamino)pyridine (DMAP). rsc.org The methodology is applicable to a wide range of highly functionalized primary, secondary, tertiary, and allylic alcohols, as well as phenols, providing the corresponding esters in excellent yields. acs.orgrsc.org
Table 4: TMSOTf in Alkylation and Acylation Reactions
| Reaction Type | Substrate | Reagents | Product | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Alkylation | Ketones, Esters, Amides | Secondary alkyl acetate, TMSOTf, Amine base | α-Alkylated carbonyl compound | One-pot, high efficiency | bates.edubohrium.com |
| Acylation | Primary, Secondary, Tertiary Alcohols | Acid anhydride (B1165640), Catalytic TMSOTf | Ester | Extremely fast and efficient | acs.orgrsc.org |
| Acylation | (+)-Menthol | Propionic, isobutyric, or pivalic anhydride, TMSOTf | Corresponding ester | High yields with hindered alcohols | rsc.org |
Alkylation of Ketones with Propargyl Carboxylates
The alkylation of ketones at the α-position is a fundamental carbon-carbon bond-forming reaction. Trimethylsilyl trifluoromethanesulfonate has been instrumental in developing efficient one-pot procedures for the alkylation of ketones with propargyl carboxylates, leading to the synthesis of valuable β-alkynyl ketones. organic-chemistry.orgfigshare.comacs.org
The reaction proceeds through a tandem process where TMSOTf first facilitates the in situ formation of a silyl enol ether from the ketone in the presence of a trialkylamine base. richmond.eduorganic-chemistry.org Concurrently, TMSOTf acts as a Lewis acid to promote the ionization of a propargyl carboxylate, such as a propargyl acetate or propionate, generating a reactive propargyl cation. acs.orgrichmond.edu The silyl enol ether then attacks the propargyl cation to furnish the β-alkynyl ketone. This one-pot method is advantageous as it bypasses the need to pre-form and isolate the often-sensitive silyl enol ether nucleophile. richmond.edurichmond.edu
The scope of this transformation is broad, accommodating a variety of aryl-alkyl and dialkyl ketones. richmond.edu Research has demonstrated that aryl methyl ketones, in particular, react efficiently to give high yields of the corresponding β-alkynyl ketones. richmond.edu The substitution pattern on the propargyl carboxylate is also well-tolerated. richmond.edu Furthermore, the resulting β-alkynyl ketones are versatile synthetic intermediates that can undergo subsequent transformations, such as cyclization in the presence of TMSOTf to form trisubstituted furans. figshare.comrichmond.edu
| Ketone Substrate | Propargyl Carboxylate | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Acetophenone | 1-Phenylprop-2-yn-1-yl acetate | Triethylamine | 99 | richmond.edu |
| 4'-Methoxyacetophenone | 1-Phenylprop-2-yn-1-yl acetate | Triethylamine | 95 | richmond.edu |
| 4'-Bromoacetophenone | 1-Phenylprop-2-yn-1-yl acetate | Triethylamine | 88 | richmond.edu |
| Propiophenone | 1-Phenylprop-2-yn-1-yl acetate | Triethylamine | 80 (as a 1:1 mixture of diastereomers) | richmond.edu |
| Acetophenone | 1-(4-Methoxyphenyl)prop-2-yn-1-yl acetate | Triethylamine | 91 | richmond.edu |
| Acetophenone | 1-(4-Chlorophenyl)prop-2-yn-1-yl acetate | Triethylamine | 90 | richmond.edu |
Stereoselective Carbon-Heteroatom Bond Forming Reactions
Formation of Homoallyl Ethers from Aldehydes
The synthesis of homoallyl ethers, which are important building blocks for biologically active molecules, can be efficiently achieved using TMSOTf as a catalyst. organic-chemistry.org A notable application is the one-pot conversion of aldehydes to homoallyl ethers. organic-chemistry.orgiwu.edu This reaction involves the TMSOTf-catalyzed allylation of acetals, which can be generated in situ from aldehydes. iwu.edu
The process typically involves the reaction of an aldehyde with an orthoformate or an alkoxytrimethylsilane in the presence of allyltrimethylsilane. organic-chemistry.org TMSOTf catalyzes the formation of an acetal from the aldehyde, which is then activated by the same catalyst to form an oxocarbenium ion. This electrophilic intermediate is subsequently attacked by allyltrimethylsilane to afford the homoallyl ether with high selectivity. organic-chemistry.orgrsc.org
A significant advancement in this methodology is the use of ionic liquids, such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([bmim][OTf]), as the reaction medium. organic-chemistry.orgorganic-chemistry.org The use of ionic liquids offers several advantages, including ease of product isolation without the need for extensive use of organic solvents, and the potential for recycling the catalytic system, rendering the process more environmentally sustainable. organic-chemistry.orgorganic-chemistry.org The reaction proceeds smoothly at room temperature and is applicable to a wide range of both aromatic and aliphatic aldehydes. organic-chemistry.org
| Aldehyde | Allyl Source | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Allyltrimethylsilane/Triethyl orthoformate | [bmim][OTf] | 94 | organic-chemistry.org |
| 4-Chlorobenzaldehyde | Allyltrimethylsilane/Triethyl orthoformate | [bmim][OTf] | 92 | organic-chemistry.org |
| 4-Methoxybenzaldehyde | Allyltrimethylsilane/Triethyl orthoformate | [bmim][OTf] | 95 | organic-chemistry.org |
| Cinnamaldehyde | Allyltrimethylsilane/Triethyl orthoformate | [bmim][OTf] | 89 | organic-chemistry.org |
| Cyclohexanecarboxaldehyde | Allyltrimethylsilane/Triethyl orthoformate | [bmim][OTf] | 85 | organic-chemistry.org |
| Heptanal | Allyltrimethylsilane/Triethyl orthoformate | [bmim][OTf] | 88 | organic-chemistry.org |
Synthesis of α-Aminonitriles via Strecker Reaction
The Strecker reaction, first reported in 1850, is a classic multicomponent reaction for the synthesis of α-aminonitriles, which are direct precursors to amino acids. nih.govmdpi.comwikipedia.org The reaction traditionally involves the condensation of an aldehyde or ketone with an amine and a cyanide source. wikipedia.org TMSOTf has been employed as a promoter in modern variations of the Strecker synthesis, particularly when using trimethylsilyl cyanide (TMSCN) as a less hazardous cyanide source. nih.govcabidigitallibrary.org
In a typical TMSOTf-promoted Strecker reaction, the three components—an aldehyde, an amine, and TMSCN—are combined in a one-pot fashion. nih.govcabidigitallibrary.org TMSOTf can act as a Lewis acid to activate the aldehyde, facilitating the formation of an imine intermediate upon reaction with the amine. Subsequently, TMSOTf can activate the imine towards nucleophilic attack by the cyanide anion, which is delivered from TMSCN. This process allows for the efficient construction of α-aminonitriles from a diverse range of substrates. The reaction is applicable to various aromatic, aliphatic, and heterocyclic aldehydes, as well as different types of amines. nih.gov
| Aldehyde | Amine | Cyanide Source | Catalyst/Promoter System | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Aniline | TMSCN | Indium in Water | 98 | nih.gov |
| 4-Chlorobenzaldehyde | Aniline | TMSCN | Indium in Water | 95 | nih.gov |
| Cinnamaldehyde | Aniline | TMSCN | Indium in Water | 92 | nih.gov |
| 2-Furaldehyde | Aniline | TMSCN | Indium in Water | 94 | nih.gov |
| Benzaldehyde | Benzylamine | TMSCN | Indium in Water | 96 | nih.gov |
| Cyclohexanone | Aniline | TMSCN | Indium in Water | 79 | nih.gov |
Note: While the provided table uses Indium as a catalyst, TMSOTf is known to promote similar Strecker-type reactions, often in conjunction with TMSCN.
Ring-Opening Reactions of N,O-Acetals
Trimethylsilyl trifluoromethanesulfonate is highly effective in mediating reactions that proceed via N-acyliminium ion intermediates, which can be generated from the ring-opening of N,O-acetals or their precursors. richmond.educore.ac.uk A powerful strategy involves the one-pot reaction of secondary amides with acetals in the presence of TMSOTf and a trialkylamine base to form N-acyl-N,O-acetals. core.ac.uk
The proposed mechanism involves the TMSOTf-mediated in situ formation of a silyl imidate from the secondary amide. richmond.educore.ac.uk Simultaneously, TMSOTf activates the acetal, leading to an oxocarbenium ion. richmond.educore.ac.uk The silyl imidate then adds to this electrophile in a Mukaiyama-type addition, forming the N-acyl-N,O-acetal product. richmond.educore.ac.uk These N,O-acetals are stable yet reactive precursors for N-acyliminium ions, which can be trapped by various nucleophiles. core.ac.uk
This methodology provides a novel route to form carbon-nitrogen bonds and access substituted amines. richmond.edu For instance, the reaction has been successfully applied to N-aryl secondary amides and various dimethyl acetals. richmond.edu The TMSOTf-promoted addition of silyl ketene imines (derived from acetonitrile) to acetals also falls under this category, leading to β-methoxynitriles through a pathway involving the activation and opening of the acetal. richmond.edu
| Secondary Amide | Acetal | Base | Yield (%) | Reference |
|---|---|---|---|---|
| N-Phenylacetamide | Acetaldehyde dimethyl acetal | Dicyclohexylmethylamine | 41 | richmond.edu |
| N-(4-Methoxyphenyl)acetamide | Acetaldehyde dimethyl acetal | Dicyclohexylmethylamine | 88 | richmond.edu |
| N-(4-Nitrophenyl)acetamide | Acetaldehyde dimethyl acetal | Dicyclohexylmethylamine | 81 | richmond.edu |
| N-Phenylpropionamide | Acetaldehyde dimethyl acetal | Dicyclohexylmethylamine | 78 | richmond.edu |
| N-Phenylbenzamide | Acetaldehyde dimethyl acetal | Dicyclohexylmethylamine | 82 | richmond.edu |
| N-Phenylcinnamamide | Acetaldehyde dimethyl acetal | Dicyclohexylmethylamine | 75 | richmond.edu |
Advanced Synthetic Methodologies Utilizing Trimethylsilyl Trifluoromethanesulfonate
Protection and Deprotection Strategies
The temporary masking of reactive functional groups is a cornerstone of multi-step organic synthesis. TMSOTf plays a crucial role in both the introduction and removal of specific protecting groups, offering high efficiency and selectivity.
Protecting hydroxyl and amino groups is essential to prevent their unwanted reactions during synthesis. TMSOTf serves as a highly effective reagent for the silylation of alcohols and amines, converting them into their corresponding trimethylsilyl (B98337) (TMS) ethers and silylamines. wikipedia.org This transformation is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) or 2,6-lutidine, which neutralizes the trifluoromethanesulfonic acid byproduct. wikipedia.org
The high electrophilicity of the silicon atom in TMSOTf makes it significantly more reactive than reagents like trimethylsilyl chloride (TMSCl). wikipedia.org This allows for the rapid and efficient protection of even sterically hindered alcohols under mild conditions. The resulting silyl (B83357) ethers are stable under a variety of reaction conditions, yet can be readily cleaved when desired.
Table 1: Protection of Alcohols and Amines using TMSOTf
| Substrate | Reagents | Protected Product | Description |
| Alcohol (R-OH) | TMSOTf, Triethylamine | Trimethylsilyl Ether (R-O-TMS) | The hydroxyl group is converted to a TMS ether, masking its acidic proton and nucleophilicity. wikipedia.orglibretexts.org |
| Amine (R-NH₂) | TMSOTf, Triethylamine | Trimethylsilyl Amine (R-NH-TMS) | The amino group is silylated, reducing its nucleophilicity and basicity for subsequent reactions. |
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many conditions. However, its removal typically requires strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can be incompatible with sensitive substrates. nih.gov
TMSOTf provides a powerful and milder alternative for the cleavage of Boc-protected amines. wikipedia.org The reaction is facilitated by the Lewis acidity of TMSOTf, which coordinates to the carbonyl oxygen of the Boc group, weakening the C-O bond and leading to its cleavage. This method is often performed in the presence of a base like triethylamine or 2,6-lutidine. wikipedia.org This approach avoids the use of strong Brønsted acids, preserving acid-labile functionalities elsewhere in the molecule.
Table 2: Deprotection of Boc-Protected Amines
| Substrate | Reagents | Product | Key Advantage |
| Boc-Protected Amine (R-NH-Boc) | TMSOTf, 2,6-Lutidine | Primary/Secondary Amine (R-NH₂) | Avoids harsh acidic conditions, preserving other sensitive functional groups. wikipedia.org |
In solid-phase peptide synthesis (SPPS), the final deprotection step to remove side-chain protecting groups is critical. Traditional methods often rely on very strong and hazardous Brønsted acids like hydrogen fluoride (B91410) (HF). nih.gov Researchers have developed highly efficient deprotection systems utilizing TMSOTf as a key component.
A widely used "hard acid" deprotection cocktail consists of 1 M TMSOTf in trifluoroacetic acid (TFA), often with scavengers like thioanisole. nih.govnih.gov This Lewis acid-mediated system has proven effective for the synthesis of complex peptides, including those containing sensitive residues. nih.gov It offers a practical and powerful alternative to older methods, particularly for peptides containing cystine or phosphoamino acids, which are often problematic under other deprotection conditions. nih.gov For particularly sensitive phosphopeptides, a two-step deprotection method involving TMSOTf has been successfully applied. nih.gov
Table 3: TMSOTf-Based Deprotection Systems in Peptide Synthesis
| Deprotection System | Application | Advantage | Reference |
| 1 M TMSOTf in TFA | Final deprotection of peptide fragments | Hard acid system for robust deprotection | nih.gov |
| 1 M TMSOTf-sulfide in TFA | Deprotection of cystine- or phosphoamino acid-containing peptides | Efficient and practical for sensitive and complex peptides | nih.gov |
| Two-step high/low acidity TMSOTf system | Deprotection of protected phosphopeptides | Allows for controlled deprotection of highly sensitive molecules | nih.gov |
Rearrangement Reactions
TMSOTf's ability to generate cationic intermediates under mild conditions makes it an excellent promoter for various rearrangement reactions.
The β-lactam core is a fundamental structure in many antibiotics. nih.gov TMSOTf has been shown to promote the fragmentation of specific β-lactam structures. For example, it facilitates the rearrangement of 4-alkylthioazetidin-2-ones into N,S-acetals in moderate to excellent yields. chemicalbook.com The proposed mechanism involves the TMSOTf-promoted formation of a key cation intermediate. A subsequent nucleophilic attack by a nitrile group leads to the observed fragmented product. chemicalbook.com This reaction provides a novel pathway to access complex N,S-acetal structures.
Table 4: TMSOTf-Promoted β-Lactam Fragmentation
| Starting Material | Reagents | Product | Reaction Type |
| 4-Alkylthioazetidin-2-one | TMSOTf, Nitrile | N,S-Acetal | Cation-mediated fragmentation and rearrangement |
The Pummerer reaction is a classic transformation involving the conversion of a sulfoxide (B87167) into an α-acyloxy thioether. Computational studies have shed light on the crucial role of TMSOTf as an additive in stereoselective versions of this reaction. acs.org In the presence of TMSOTf and a base like N,N-dimethylacetamide (DMAC), the reaction proceeds through TMSOTf-assisted transition states. acs.org The Lewis acidic nature of TMSOTf activates the sulfoxide, facilitating the rearrangement and influencing the stereochemical outcome, which is a significant advancement over classical Pummerer conditions that typically use acetic anhydride (B1165640) alone.
Table 5: Role of TMSOTf in Stereoselective Pummerer Reaction
| Reaction Type | Key Reagents | Role of TMSOTf | Finding |
| Classical Pummerer | Sulfoxide, Acetic Anhydride | N/A | Standard rearrangement to α-acyloxy thioether |
| Stereoselective Pummerer | Chiral Sulfoxide, Acetic Anhydride, TMSOTf, DMAC | Additive/Promoter | Facilitates the reaction via TMSOTf-assisted transition states, enabling stereocontrol. acs.org |
Catalysis in Multi-Component Reactions
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has emerged as a potent metal-free, homogeneous Lewis acid catalyst for various multi-component reactions (MCRs). thieme-connect.comresearchgate.net Its efficacy is particularly notable in the one-pot, three-component Strecker reaction for synthesizing α-aminonitriles and their fluorinated analogues. thieme-connect.com These compounds are of significant interest due to their pharmaceutical and biological properties, which can be enhanced by the presence of fluorine. thieme-connect.com
The reaction typically involves the combination of a ketone, an amine, and a cyanide source, catalyzed by a small quantity of TMSOTf. researchgate.net The proposed mechanism involves the activation of the ketone by TMSOTf, facilitating the formation of an imine intermediate with the amine. Subsequent nucleophilic attack by the cyanide source on the imine, also promoted by the Lewis acidic catalyst, yields the final α-aminonitrile product. These reactions are characterized by their simplicity, clean profiles, and the high yield and purity of the resulting products. thieme-connect.com
Research has demonstrated the successful application of TMSOTf in the Strecker reaction using a variety of ketones, including challenging fluorinated ketones. thieme-connect.comresearchgate.net The choice of reaction conditions, specifically the catalyst and solvent, is crucial for achieving optimal results. researchgate.net
Table 1: TMSOTf-Catalyzed Three-Component Strecker Reaction of Ketones
| Ketone | Amine | Cyanide Source | Product Yield | Reference |
| Acetophenone | Aniline | Trimethylsilyl cyanide | High | thieme-connect.comresearchgate.net |
| Propiophenone | Benzylamine | Trimethylsilyl cyanide | High | thieme-connect.comresearchgate.net |
| 2-Acetylpyridine | Aniline | Trimethylsilyl cyanide | High | thieme-connect.comresearchgate.net |
| Trifluoroacetophenone | Aniline | Trimethylsilyl cyanide | High | thieme-connect.comresearchgate.net |
Beyond the Strecker reaction, TMSOTf also mediates the condensation of nitriles with acetals. acs.org In a proposed pathway, TMSOTf activates the acetal (B89532) to form a reactive oxocarbenium ion while simultaneously catalyzing the isomerization of (trimethylsilyl)acetonitrile (B92778) (TMSACN) to its more nucleophilic N-silylated tautomer. acs.org A Mukaiyama-like addition of this silylated nucleophile to the oxocarbenium ion, followed by desilylation, affords a β-methoxynitrile. acs.org This reactivity pattern distinguishes TMSOTf from more traditional metal-based Lewis acids. acs.org
Applications in Total Synthesis (e.g., Taxol Total Synthesis)
The utility of silyl triflates, including trimethylsilyl trifluoromethanesulfonate and its analogues, is highlighted in the complex and challenging field of total synthesis. A prominent example is the total synthesis of Taxol, a potent anti-cancer agent. wikipedia.orgwikipedia.org The intricate structure of Taxol, with its unique 6/8/6/4-membered ring system and dense oxygenation, presents a formidable synthetic challenge. researchgate.netnih.gov
In various synthetic routes to Taxol and its precursors, silyl triflates are employed primarily as powerful silylating agents to protect hydroxyl groups. This protection strategy is crucial for preventing unwanted side reactions and for directing the reactivity of specific functional groups during subsequent synthetic steps.
For instance, in the Takahashi Taxol total synthesis, trimethylsilyl trifluoromethanesulfonate was utilized. wikipedia.org In another approach, the closely related reagent triethylsilyl trifluoromethanesulfonate (TESOTf) was used in the initial steps to protect a hydroxyl group, enabling further transformations on the molecule with high yield. researchgate.net The protection of alcohols as silyl ethers is a common and effective strategy, and the high electrophilicity of TMSOTf makes it particularly efficient for this purpose, often in the presence of a non-nucleophilic base like triethylamine. wikipedia.org The resulting silyl ether can be selectively removed later in the synthesis under specific conditions.
While not always directly involved in the key bond-forming reactions that construct the core carbon skeleton, the strategic use of TMSOTf and similar reagents for protecting group manipulations is an indispensable part of the overarching synthetic plan, enabling the successful completion of these multi-step syntheses. wikipedia.orgresearchgate.net
Green Chemistry Approaches and Use in Ionic Liquids
The principles of green chemistry aim to design chemical processes that are more environmentally benign, often by replacing volatile and hazardous organic solvents. chemijournal.comrsc.org Ionic liquids (ILs)—salts that are liquid at or near room temperature—have garnered significant attention as "green" solvents due to their negligible vapor pressure, non-flammability, and high thermal stability. chemijournal.comtcichemicals.com Trimethylsilyl trifluoromethanesulfonate is connected to this field in two primary ways: its use in synthesizing ionic liquids and its application as a catalyst in reactions performed within ionic liquid media.
Ionic liquids containing the triflate (OTf) anion are of particular interest due to their high thermal and electrochemical stability. mdpi.com One convenient, solvent-free method for preparing these triflate ionic liquids involves the direct alkylation of organic bases (such as amines or phosphines) with alkyl triflates. mdpi.com A related and practical approach utilizes trimethylsilyl triflate for these transformations. mdpi.com While less reactive than methyl or ethyl triflate, TMSOTf is easier to handle, and the reaction's only side product, trimethylchlorosilane, is volatile and can be easily removed and utilized elsewhere, contributing to a more atom-economical process. mdpi.com
Furthermore, TMSOTf can be used as a catalyst in reactions where an ionic liquid serves as the solvent. A mild method for the one-pot synthesis of homoallyl ethers from aldehydes has been developed using TMSOTf as the catalyst in the ionic liquid 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([bmim][OTf]). researchgate.net The advantages of this system include the potential for recycling the ionic liquid and catalyst, simplified product isolation without large volumes of organic solvent, and the elimination of an aqueous waste stream, all of which align with the goals of green chemistry. researchgate.net
Computational and Spectroscopic Studies of Trimethylsilyl Trifluoromethanesulfonate Mediated Reactions
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for investigating the intricacies of chemical reactions. stackexchange.com In the context of TMSOTf-mediated processes, DFT calculations allow for the exploration of potential energy surfaces, providing a theoretical framework to understand reaction pathways, intermediates, and the origins of selectivity that may be difficult to discern through experimental means alone. mdpi.comnih.gov
DFT calculations are instrumental in mapping the step-by-step progression of a reaction, from reactants to products, by identifying all stationary points, including minima (reactants, intermediates, products) and saddle points (transition states). nih.gov This approach has been successfully applied to various TMSOTf-mediated reactions.
For example, in the TMSOTf-catalyzed isomerization of permethylated methyl D-glycopyranosides, computational studies have shown that both cyclic and acyclic carbonyl ions likely act as intermediates. chemicalbook.com The calculations help to delineate the pathways, suggesting that cyclic intermediates are key for the isomerization of the α-glycosidic bond, while β-glycosidic bond isomerization proceeds primarily through acyclic carbonyl ions. chemicalbook.com
Similarly, DFT studies have been employed to understand the TMSOTf-promoted addition of (trimethylsilyl)acetonitrile (B92778) (TMSACN) to acetals. acs.org A proposed mechanism involves the activation of the acetal (B89532) by TMSOTf to form a reactive oxocarbenium ion, alongside a TMSOTf-catalyzed isomerization of TMSACN to a more nucleophilic N-silylated tautomer. acs.org DFT can validate such speculative mechanisms by calculating the energy barriers for each proposed step, confirming the plausibility of the pathway. acs.org
The table below presents hypothetical DFT-calculated energy barriers for a TMSOTf-mediated reaction, illustrating how computational data can distinguish between different mechanistic pathways.
Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways
| Pathway | Key Step | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Pathway A | Silyl (B83357) Imidate Formation | TS1 | 12.5 |
| Mukaiyama-like Addition | TS2 | 18.2 | |
| Pathway B | Direct Nucleophilic Attack | TS3 | 28.7 |
| Rearrangement | TS4 | 25.1 |
Data is illustrative and does not represent a specific, published reaction.
Beyond elucidating reaction pathways, DFT is a powerful predictive tool for understanding the origins of stereoselectivity and regioselectivity. By comparing the energies of the transition states leading to different stereoisomers or regioisomers, chemists can predict the major product of a reaction. mdpi.comresearchgate.net
In the context of TMSOTf-catalyzed reactions, DFT calculations have been used to explain the stereocontrolling step in transformations involving chiral substrates. researchgate.net For instance, in certain researchgate.netresearchgate.net-sigmatropic rearrangements, DFT revealed that the protonation of a sulfoxide's α-carbon is the critical stereodetermining step. researchgate.net By modeling the transition states for protonation on either face of the molecule, the observed stereochemical outcome can be rationalized and predicted.
DFT can also predict regioselectivity, such as in the functionalization of fluoroaryl sulfoxides, where TMSOTf is used. researchgate.net The calculations can determine which position on an aromatic ring is most susceptible to electrophilic attack or which nucleophilic center is more reactive, guiding the synthesis toward the desired regioisomer.
NMR Spectroscopy (e.g., Low Temperature 1H- and 19F-DOSY NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of molecules. manchester.ac.uk For TMSOTf-mediated reactions, which often involve highly reactive and transient species, specialized NMR techniques are employed to gain mechanistic insights. These methods allow for the direct observation of intermediates and the real-time monitoring of reaction progress. iastate.edunih.gov
Many TMSOTf-promoted reactions proceed through intermediates that are too unstable to be isolated or observed at ambient temperatures. Low-temperature NMR spectroscopy is a powerful technique to overcome this challenge. ox.ac.uk By cooling the reaction mixture to temperatures as low as -80°C (193 K), the lifetime of transient species can be extended, allowing for their characterization by ¹H, ¹³C, and ¹⁹F NMR. ox.ac.uknih.gov
For example, low-temperature flow NMR has been successfully used to observe and characterize fleeting σ-complexes in nucleophilic aromatic substitution reactions. rsc.org In TMSOTf-mediated processes, this technique could be applied to detect key intermediates like oxocarbenium ions, silyl ketene (B1206846) acetals, or silyl imidates. richmond.edu The ¹⁹F NMR spectrum is particularly informative in these systems, as the triflate anion (OTf⁻) provides a sensitive probe with a distinct chemical shift that can report on its ionic environment and interactions within ion pairs. nih.gov
Table 2: Representative NMR Chemical Shifts for Species in a TMSOTf-Mediated Reaction
| Species | Nucleus | Typical Chemical Shift (ppm) | Notes |
|---|---|---|---|
| TMSOTf | ¹⁹F | ~ -78 | Starting reagent |
| Silyl Enol Ether | ¹H | ~ 4.5-5.0 (vinylic) | Key intermediate |
| Triethylammonium Triflate | ¹⁹F | ~ -79 | Insoluble byproduct |
| Aldol (B89426) Product | ¹H | ~ 2.5-3.0 (methine) | Final product |
Chemical shifts are highly dependent on solvent and specific molecular structure and are provided for illustrative purposes.
NMR spectroscopy allows for the non-invasive, real-time monitoring of a chemical reaction as it occurs within the NMR tube. iastate.edu By acquiring a series of spectra over time, one can track the consumption of reactants and the formation of products and intermediates, providing valuable kinetic data. nih.govyoutube.com
¹⁹F NMR is an especially powerful tool for monitoring reactions involving TMSOTf. researchgate.net The trifluoromethyl (CF₃) group of the triflate anion gives a strong, sharp singlet in a region of the spectrum that is typically free from other signals. youtube.com This allows for the easy quantification of species containing the triflate moiety.
Furthermore, advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can be combined with ¹H or ¹⁹F NMR. manchester.ac.ukresearchgate.net ¹⁹F-DOSY, for instance, separates the signals of different fluorine-containing molecules based on their diffusion coefficients, which correlate with their size. manchester.ac.ukrsc.org This can be used to distinguish between the starting TMSOTf, ionic intermediates, and triflate-containing byproducts in a complex reaction mixture, providing a more complete picture of the reaction pathway. researchgate.net
Structure-Reactivity Relationships
Understanding the relationship between the structure of the reactants and their reactivity is fundamental to organic chemistry. Computational and spectroscopic studies of TMSOTf-mediated reactions provide a wealth of data to establish these relationships, enabling chemists to predict how changes in substrate or conditions will affect a reaction's outcome. acs.orgrichmond.edu
For instance, studies on the TMSOTf-mediated condensation of (trimethylsilyl)acetonitrile with various dimethyl acetals revealed a clear structure-reactivity trend. acs.org Acetals derived from aromatic aldehydes with electron-poor substituents generally gave good yields of the desired product. acs.org In contrast, those with electron-rich substituents were more prone to elimination side reactions. acs.org This relationship can be rationalized by considering the stability of the intermediate oxocarbenium ion, which is influenced by the electronic nature of the aromatic ring.
Another example is seen in the synthesis of 2-methylfurans from 3-(trialkylsilyl)propargyl acetates. richmond.edu It was discovered that the reaction requires a terminally silylated alkyne. This structural feature is believed to increase the electron density of the alkyne, facilitating its coordination to Lewis acids like TMSOTf or in situ-generated triflic acid (HOTf), which is a prerequisite for the subsequent cyclization. richmond.edu
The Lewis acceptor chemistry of TMSOTf itself has been explored, showing that it forms complexes with various p-block Lewis bases (e.g., pyridines, phosphine (B1218219) oxides). researchgate.net The stability and structure of these complexes, which can be characterized by NMR and X-ray crystallography, directly influence the effective Lewis acidity and reactivity of the TMSOTf in a given reaction. researchgate.net
Table 3: Structure-Reactivity in the TMSOTf-Mediated Addition of TMSACN to Acetals
| Acetal Substituent (Ar) | Reactivity Outcome | Yield of Addition Product |
|---|---|---|
| 4-Nitrophenyl (Electron-poor) | Good reaction | High |
| Phenyl | Good reaction | Moderate-High |
| 4-Methoxyphenyl (Electron-rich) | Prone to elimination | Low |
Based on findings from reference acs.org. Yields are descriptive.
Emerging Research Frontiers and Future Directions
Novel Catalytic Systems Incorporating TMSOTf (e.g., Synergistic Lewis Acid Combinations)
A significant area of emerging research involves the use of TMSOTf in combination with other Lewis acids to create novel catalytic systems with enhanced reactivity and selectivity. These synergistic combinations can generate more powerful Lewis acids than the individual components, opening up new avenues for catalysis.
One of the most notable examples is the combination of TMSOTf with boron trifluoride etherate (BF₃·OEt₂). This mixture generates difluoroboron triflate etherate (BF₂OTf·OEt₂), a Lewis acid more potent than either of its precursors, particularly effective in acetonitrile (B52724) as a solvent. sunwisechem.comchemicalbook.comnih.gov This enhanced acidity has been found to be crucial for certain transformations where either Lewis acid alone is insufficient. sunwisechem.comchemicalbook.com For instance, in glycosidation reactions, the BF₃·OEt₂ and TMSOTf combination has proven more effective than the individual components. chemicalbook.com The formation of the more electrophilic silylating agent from this mixture has been characterized by NMR spectroscopy. sunwisechem.com
Beyond boron-based Lewis acids, research has explored combinations of TMSOTf with bulky organoaluminium complexes, such as those developed by Yamamoto's group, which also produce more electrophilic silylating agents. These novel catalytic systems are expanding the scope of TMSOTf's applications in challenging organic syntheses.
| TMSOTf Combination | Generated Species | Key Findings | Application Example |
|---|---|---|---|
| TMSOTf + BF₃·OEt₂ | BF₂OTf·OEt₂ | Creates a more powerful Lewis acid than individual components. sunwisechem.comchemicalbook.com | Glycosidation reactions, Morita–Baylis–Hillman-type reactions. sunwisechem.comchemicalbook.com |
| TMSOTf + BCl₃/BBr₃ | TMSX and X₂BOTf | Ligand exchange leads to the formation of a "super silylating agent". | Activation of carbonyl compounds. |
| TMSOTf + B(OTf)₃ | TMSB(OTf)₄ | Creates a more electrophilic silyl (B83357) group compared to TMSOTf alone. | Asymmetric allylation of aldehydes. |
Development of New TMSOTf-Mediated Transformations
The unique reactivity of TMSOTf continues to inspire the development of novel chemical transformations, particularly one-pot reactions that enhance synthetic efficiency. wikipedia.orgguidechem.com Researchers are discovering new ways to leverage TMSOTf's dual role as both a Lewis acid and a silylating agent to mediate complex reaction cascades. wikipedia.orgchemicalbook.com
Recent advancements include the development of a one-pot method for the synthesis of homoallyl ethers from aldehydes in an ionic liquid, a process that is both mild and environmentally friendly due to the recyclability of the ionic liquid. lifechempharma.com Another innovative one-pot synthesis involves the reaction of 3-(trialkylsilyl)propargyl acetates with ketones to produce 2-methylfurans at room temperature, a transformation promoted by TMSOTf and triethylamine (B128534). nih.gov
Furthermore, TMSOTf has been found to efficiently mediate the condensation of (trimethylsilyl)acetonitrile (B92778) (TMSACN) with dimethyl acetals, a reaction not effectively promoted by more traditional metal-based Lewis acids. wikipedia.orgguidechem.com This highlights the unique reactivity of TMSOTf in activating certain substrates and nucleophiles. wikipedia.org These new transformations showcase the ongoing efforts to expand the synthetic utility of TMSOTf, leading to more efficient and sustainable chemical processes.
| Transformation | Substrates | Product | Key Features |
|---|---|---|---|
| Homoallyl Ether Synthesis | Aldehydes, trialkyl orthoformates/alkoxytrimethylsilanes, allyltrimethylsilane (B147118) | Homoallyl ethers | One-pot synthesis in a recyclable ionic liquid. lifechempharma.com |
| 2-Methylfuran Synthesis | 3-(trimethylsilyl)propargyl carboxylates, ketones | 2-Methylfurans | One-pot alkylation-cyclization-desilylation reaction at room temperature. nih.gov |
| Condensation with Nitriles | Dimethyl acetals, (trimethylsilyl)acetonitrile (TMSACN) | β-methoxynitriles | Unique reactivity of TMSOTf compared to other Lewis acids. wikipedia.orgguidechem.com |
| Friedel-Crafts Hydroxyalkylation | Indoles, aldehydes | 3-(1-silyloxyalkyl)indoles | Efficient formation of indole (B1671886) derivatives. chemicalbook.comsigmaaldrich.com |
Applications in Materials Science (e.g., Silicon Chemistry, Polymer Synthesis, Coatings, Adhesives)
The applications of TMSOTf are extending into materials science, driven by its utility in silicon chemistry and as a catalyst for polymer synthesis. Its ability to act as a potent silylating agent is fundamental to silicon chemistry, enabling the formation of silyl enol ethers and the protection of alcohols, which are key steps in the synthesis of complex organosilicon compounds. sigmaaldrich.com
A significant frontier is the use of TMSOTf as an initiator for cationic polymerization. It has been shown to effectively initiate the polymerization of various monomers, including 2-oxazolines, vinyl ethers, and tetrahydrofuran. The synthesis of poly(2-oxazoline)s initiated by TMSOTf is particularly noteworthy as these polymers are hydrophilic, biocompatible, and considered promising substitutes for polyethylene glycol in biomedical applications. This polymerization can be controlled to produce polymers with desired chain lengths and narrow dispersities.
TMSOTf also plays a role in the synthesis of graft copolymers from polysilane backbones. By reacting with polysilanes, TMSOTf can create reactive silyl triflate groups along the polymer chain, which can then initiate the polymerization of other monomers to form new graft copolymers. While direct research on TMSOTf in the final formulations of coatings and adhesives is not extensively detailed, its role in initiating cationic polymerization is highly relevant. Cationically cured polymers, such as epoxies, are known for their excellent adhesion, low shrinkage, and durability, making them ideal for high-performance coatings and adhesives. The ability of TMSOTf to initiate such polymerizations points to its indirect but crucial role in the development of these advanced materials.
Biologically Relevant Molecule Synthesis
TMSOTf has become an indispensable tool in the synthesis of complex, biologically relevant molecules. Its applications range from the total synthesis of natural products to the preparation of specialized molecules for medical imaging.
A prominent example is the use of TMSOTf in the synthesis of [¹⁸F]FAC (2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosylcytosine), a versatile probe for in vivo imaging of deoxycytidine kinase (dCK) expression levels. arkema.com The TMSOTf-assisted method simplifies the synthesis by eliminating the need for bromination and drying steps, making the process more amenable to manual, one-pot procedures. arkema.com
In the realm of natural product synthesis, TMSOTf was utilized in the Takahashi Taxol total synthesis. sigmaaldrich.com It is also a key catalyst in glycosylation reactions, which are fundamental to the synthesis of a wide variety of biologically active compounds, including oligosaccharides and glycoconjugates. chemicalbook.comsigmaaldrich.com For instance, it enhances the efficiency of the Koenigs-Knorr glycosylation reaction, allowing it to proceed under mild, nearly neutral conditions with high yields. chemicalbook.comsigmaaldrich.com Furthermore, TMSOTf is employed in the stereoselective synthesis of benzylated proanthocyanidin trimers and in the synthesis of naproxen-containing diaryliodonium salts, demonstrating its broad utility in medicinal chemistry. sigmaaldrich.com
Interdisciplinary Applications of TMSOTf Chemistry
The expanding applications of TMSOTf highlight its role as a bridge between different scientific disciplines. The synthesis of specialized molecules and materials using TMSOTf often requires a multidisciplinary approach, combining expertise from organic chemistry, materials science, and biology.
The synthesis of the PET imaging agent [¹⁸F]FAC is a prime example of an interdisciplinary application, connecting synthetic organic chemistry with nuclear medicine and oncology for cancer diagnosis and monitoring treatment response. arkema.com Similarly, the development of biocompatible polymers like poly(2-oxazoline)s using TMSOTf as an initiator lies at the intersection of polymer chemistry and biomedical engineering, with potential applications in drug delivery and tissue engineering.
The use of TMSOTf in the synthesis of complex natural products with therapeutic potential brings together organic synthesis and pharmacology. As researchers continue to explore the unique reactivity of TMSOTf, it is expected that its applications will further expand into new interdisciplinary areas, driving innovation in fields ranging from electronics to biotechnology.
Q & A
Q. What are the critical considerations for handling TMSOTf in moisture-sensitive reactions?
TMSOTf is highly reactive with water, necessitating anhydrous conditions. Key steps include:
- Conducting reactions under inert atmosphere (e.g., nitrogen/argon) .
- Using rigorously dried solvents (e.g., THF, CH₂Cl₂) and glassware .
- Employing triethylamine (Et₃N) as an acid scavenger to neutralize triflic acid byproducts .
- Wearing PPE: chemical-resistant gloves, safety goggles, and lab coats to prevent skin/eye contact .
Q. How do the physical properties of TMSOTf influence its use in reflux or biphasic systems?
TMSOTf’s boiling point (140°C) dictates solvent selection for reflux (e.g., toluene, xylene). Its density (1.225 g/cm³) affects phase separation in biphasic systems, enabling efficient extraction in mixed-solvent setups .
Q. What safety protocols are essential when scaling up TMSOTf-mediated exothermic reactions?
- Gradually add TMSOTf to avoid rapid temperature spikes.
- Monitor reaction temperature with probes and use cooling baths .
- Implement secondary containment to manage spills .
Advanced Research Questions
Q. How can conflicting reactivity data be resolved when using TMSOTf in different solvent systems?
Conflicting yields often arise from solvent polarity and coordination effects. For example:
- In ionic liquids (e.g., [BMIM][PF₆]), TMSOTf stabilizes intermediates, enhancing yields in one-pot syntheses .
- In THF, coordinating solvents may deactivate Lewis acid sites, requiring optimized stoichiometry . Methodology: Screen solvents for dielectric constant and donor number; correlate with reaction efficiency .
Q. What experimental strategies expand the substrate scope of TMSOTf-mediated nucleophilic additions to strained electrophiles?
- Introduce electron-withdrawing groups (EWGs) to activate electrophiles (e.g., acetals, nitrones) .
- Co-catalyze with Lewis acids (e.g., Dy(OTf)₃) to lower activation barriers .
- Vary temperature (−78°C to 60°C) to control regioselectivity .
Q. How can TMSOTf be utilized to generate aryne intermediates for regioselective aromatic functionalization?
- Use precursors like 2-(trimethylsilyl)phenyl triflate. Fluoride sources (e.g., CsF) cleave the Si–O bond, generating arynes for Diels-Alder or [2+2] cycloadditions .
- Example: TPBT (1,3-bistriflate) enables triple functionalization of benzene rings under mild conditions .
Q. What methodologies characterize TMSOTf-derived products in complex reaction mixtures?
- Combine GC-MS for volatility assessment, ¹H/¹³C NMR for structural elucidation, and HRMS for exact mass confirmation .
- For unstable intermediates, use in situ IR or low-temperature NMR .
Q. What mechanistic role does triethylamine play in TMSOTf-promoted silylation reactions?
Et₃N neutralizes triflic acid (HOTf), preventing protonation of nucleophiles. Optimal stoichiometry (2 eq. Et₃N per TMSOTf) balances byproduct removal without excess base interfering with silylation .
Q. How can the final step in TMSOTf-mediated syntheses be optimized for low-yielding reactions?
Q. What advantages do ionic liquids offer in TMSOTf-catalyzed one-pot reactions?
- Ionic liquids (e.g., [BMIM][OTf]) enhance catalyst recyclability and stabilize charged intermediates.
- Enable greener synthesis by reducing volatile organic solvent use .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for TMSOTf-catalyzed silylations?
- Compare reaction scales: Microscale (<1 mmol) often reports higher yields than bulk .
- Verify purity of starting materials (e.g., silylating agents degrade if stored improperly) .
- Replicate conditions with controlled humidity (<10 ppm H₂O) .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
